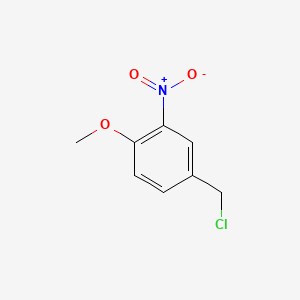

4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Beschreibung

Significance of Aryl-Chloromethyl Moieties in Synthetic Methodologies

The aryl-chloromethyl moiety is a cornerstone in synthetic organic chemistry, primarily serving as a versatile precursor for a wide array of chemical transformations. The carbon-chlorine bond in the chloromethyl group is readily cleaved, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups onto the aromatic ring system.

Industrially, benzyl (B1604629) chloride is a precursor to benzyl esters, which find applications as plasticizers, flavorants, and perfumes. wikipedia.org In laboratory and industrial synthesis, the chloromethyl group is often used to introduce the benzyl protecting group for alcohols and carboxylic acids, forming benzyl ethers and benzyl esters, respectively. wikipedia.org The reaction with sodium cyanide yields phenylacetonitrile (B145931) (benzyl cyanide), a key intermediate in the production of pharmaceuticals. wikipedia.orgtaylorandfrancis.com Furthermore, benzyl chlorides can be used to form quaternary ammonium (B1175870) salts, which act as surfactants, through alkylation of tertiary amines. wikipedia.org

The reactivity of the benzylic position also extends to the formation of Grignard reagents and participation in cross-coupling reactions, providing pathways to construct complex molecular architectures. wikipedia.orgorganic-chemistry.org The presence of other substituents on the aromatic ring can modulate the reactivity of the chloromethyl group, allowing for fine-tuning of its synthetic utility.

Overview of Nitroaromatic Compounds in Chemical Transformations

Nitroaromatic compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring, are pivotal intermediates in organic synthesis. numberanalytics.commdpi.com The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring. mdpi.comnumberanalytics.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com

One of the most synthetically useful transformations of nitroaromatic compounds is the reduction of the nitro group to an amino group (–NH₂). numberanalytics.comnumberanalytics.com This conversion is a fundamental step in the synthesis of anilines, which are precursors to a vast range of dyes, pharmaceuticals, and agrochemicals. nih.gov The reduction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) compounds, depending on the reaction conditions. numberanalytics.com

Beyond reduction, the nitro group can act as a leaving group in certain reactions and can activate adjacent C-H bonds, facilitating further functionalization. mdpi.commdpi-res.com The versatile reactivity of nitroaromatic compounds makes them essential building blocks for constructing complex organic molecules. mdpi-res.com They are used in the production of a wide variety of materials, including explosives, herbicides, pesticides, and dyes. nih.govscielo.br

Contextualization of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene within Fine Chemical Synthesis

This compound is a specialized chemical intermediate that combines the reactive features of both a substituted benzyl chloride and a nitroaromatic compound. Its structure, featuring a chloromethyl group, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, makes it a valuable precursor in multi-step synthetic sequences for producing complex target molecules.

The compound's utility in fine chemical synthesis lies in the orthogonal reactivity of its functional groups. The chloromethyl group provides a handle for nucleophilic substitution, allowing for the introduction of various side chains. Simultaneously, the nitro group can be transformed, most commonly reduced to an amine, to introduce a different functionality. The methoxy group, being an electron-donating group, influences the reactivity of the aromatic ring.

This trifunctional nature allows for a programmed sequence of reactions, where each functional group can be addressed selectively under different conditions. For instance, the chloromethyl group can first react with a nucleophile, followed by the reduction of the nitro group to an amine, which can then undergo further reactions like diazotization or acylation. This strategic approach is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals where precise control over the molecular architecture is paramount.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 6378-19-4 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Boiling Point | 343 °C |

| SMILES | COC1=C(C=C(C=C1)CCl)N+[O-] |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRYRFRNGLTDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213220 | |

| Record name | 4-(Chloromethyl)-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6378-19-4 | |

| Record name | 4-(Chloromethyl)-1-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6378-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Chloromethyl)-2-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB2MLM8PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chloromethyl 1 Methoxy 2 Nitrobenzene

Direct Halogenation Approaches

A common and direct route to 4-(chloromethyl)-1-methoxy-2-nitrobenzene involves the halogenation of the corresponding benzyl (B1604629) alcohol, (4-methoxy-3-nitrophenyl)methanol. This transformation can be accomplished using several halogenating agents, with thionyl chloride being a frequently employed reagent.

Chlorination of Corresponding Benzyl Alcohols with Thionyl Chloride

The conversion of (4-methoxy-3-nitrophenyl)methanol to this compound using thionyl chloride (SOCl₂) is a well-established method for synthesizing benzyl chlorides. nih.gov

The reaction of a benzyl alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The subsequent substitution of the chlorosulfite group by a chloride ion can occur via two primary mechanisms: SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution). libretexts.orgresearchgate.net

In the SN2 mechanism, the chloride ion, liberated from the thionyl chloride, acts as an external nucleophile, attacking the benzylic carbon and leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org The presence of a base, such as pyridine, can facilitate this pathway by reacting with the chlorosulfite intermediate, thereby releasing a chloride ion for the nucleophilic attack. nih.gov

The SNi mechanism, in contrast, involves the internal return of the chloride from the chlorosulfite intermediate, resulting in the retention of stereochemistry. This pathway is more likely to occur in the absence of a base. The electronic nature of the substituents on the benzene (B151609) ring can influence the reaction pathway. The presence of an electron-donating group, such as the methoxy (B1213986) group at the para-position, can stabilize a potential benzylic carbocation intermediate, which might favor a pathway with more SN1 character. Conversely, the electron-withdrawing nitro group at the meta-position can destabilize such an intermediate.

The efficiency of the chlorination reaction with thionyl chloride is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, and reaction duration.

Commonly used solvents for this transformation include non-polar aprotic solvents like dichloromethane (CH₂Cl₂) or diethyl ether. nih.gov The reaction can also be carried out using neat thionyl chloride, often at reflux temperatures. google.com The choice of solvent can influence the reaction mechanism. For instance, in a non-polar solvent, the SNi mechanism may be favored, while the presence of a polar solvent or a base like pyridine can promote the SN2 pathway.

The reaction temperature is another critical factor. While some chlorinations of benzyl alcohols proceed efficiently at room temperature, others may require heating to reflux to achieve a satisfactory reaction rate and yield. nih.govgoogle.com The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrate and the chosen conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Interactive Data Table: Optimization of Benzyl Alcohol Chlorination

| Entry | Benzyl Alcohol Substrate | Reagent | Solvent | Temperature | Time | Yield (%) |

| 1 | 4-Bromo-3-nitrobenzyl alcohol | Thionyl Chloride | Dichloromethane | Reflux | 1 h | 81 |

| 2 | 3-Bromo-4-methyl-5-nitrobenzyl alcohol | Thionyl Chloride | Dichloromethane | Reflux | 2 h | 70 |

| 3 | 3,4-Dibromo-5-nitrobenzyl alcohol | Thionyl Chloride | Dichloromethane | Reflux | 2 h | 74 |

| 4 | 4-Nitrobenzyl alcohol | DBU, TsCl | Dichloromethane | Room Temp. | 10 min | 81 |

This table presents data for the chlorination of various substituted benzyl alcohols to illustrate the impact of reaction conditions on yield. Data for the specific substrate (4-methoxy-3-nitrophenyl)methanol is not explicitly available in the cited literature but can be inferred from these examples. nih.gov

Alternative Halogenation Reagents and Conditions

Besides thionyl chloride, other reagents can be employed for the chlorination of benzyl alcohols. These alternatives may offer advantages in terms of milder reaction conditions, higher selectivity, or improved yields.

One such alternative is the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO). This system provides a rapid and highly selective method for the chlorination of benzylic alcohols under neutral conditions, often affording near-quantitative yields in a short reaction time (10–40 minutes). organic-chemistry.orgthieme-connect.com This method is particularly advantageous for substrates that are sensitive to acidic conditions generated in reactions with thionyl chloride.

Another approach involves the use of Lewis acids, such as aluminum chloride (AlCl₃), to promote the chlorination of benzyl alcohols. In the presence of AlCl₃ in a solvent like 1,4-dioxane, benzyl alcohols can be converted to their corresponding chlorides in excellent yields. scirp.org This method is notable for its simplicity and the use of a readily available and inexpensive reagent.

Comparison of Synthetic Efficiency and Yields

The choice of synthetic method for the preparation of this compound depends on factors such as the desired yield, purity, and the scale of the reaction.

The chlorination with thionyl chloride is a robust and widely used method that generally provides good yields, typically in the range of 70-81% for analogous substituted benzyl alcohols. nih.gov However, the generation of acidic byproducts (HCl and SO₂) may necessitate careful workup procedures and can be detrimental to acid-sensitive substrates.

The TCT/DMSO system offers a milder and often more efficient alternative, with reported yields being nearly quantitative for various benzyl alcohols. organic-chemistry.orgthieme-connect.com Its high chemoselectivity for benzylic alcohols over aliphatic alcohols is another significant advantage.

The use of AlCl₃ also provides high conversion rates, with some reactions reporting nearly 100% conversion to the corresponding benzyl chloride. scirp.org The ease of product isolation is another benefit of this method.

Functional Group Interconversion Strategies for its Preparation

An alternative synthetic route to this compound involves the modification of a pre-existing aromatic ring through functional group interconversion. A plausible strategy is the nitration of a suitable precursor that already contains the chloromethyl and methoxy groups.

For instance, a related compound, 4-nitro-2-chloromethyl-chlorobenzene, has been synthesized by the nitration of 2-chlorobenzyl chloride. google.com This suggests that a similar approach could be envisioned for the synthesis of this compound, starting from a methoxy-substituted benzyl chloride. However, the directing effects of the methoxy and chloromethyl groups on the aromatic ring would need to be carefully considered to achieve the desired regioselectivity of the nitro group at the 2-position. The methoxy group is an ortho-, para-director, while the chloromethyl group is a weak deactivating group and also an ortho-, para-director. Therefore, nitration of 4-methoxybenzyl chloride would likely lead to a mixture of isomers, requiring separation to isolate the desired product.

Nitration of Precursor Aromatic Compounds

A key step in the synthesis is the electrophilic aromatic substitution reaction of nitration. The choice of the starting material is crucial for directing the nitro group to the desired position on the benzene ring. A common precursor for this synthesis is 4-(chloromethyl)anisole (also known as p-methoxybenzyl chloride).

In this precursor, the methoxy group (-OCH₃) is a strongly activating and ortho-, para-directing group, while the chloromethyl group (-CH₂Cl) is weakly deactivating. The directing effect of the powerful methoxy group dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the chloromethyl group, the nitration occurs predominantly at the ortho position (position 2), yielding the desired this compound.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

Reaction Conditions for Nitration:

| Reagent | Role | Temperature |

|---|---|---|

| Concentrated Nitric Acid | Source of nitronium ion | Controlled, often below ambient |

An alternative pathway involves the nitration of 4-chlorotoluene. This reaction, however, yields a mixture of isomers, primarily 4-chloro-2-nitrotoluene (65%) and 4-chloro-3-nitrotoluene (35%). chemicalbook.com The separation of these isomers can be challenging, making this route potentially less efficient for the specific synthesis of this compound.

Introduction of the Methoxy Group

There are two primary strategies for the introduction of the methoxy group in the synthesis of this compound.

The first and more direct approach is to start with a precursor that already contains the methoxy group, such as 4-methylanisole or 4-(chloromethyl)anisole, as described in the previous section. This simplifies the synthesis by eliminating a separate methoxylation step.

A second strategy involves introducing the methoxy group via a nucleophilic aromatic substitution reaction. This would typically be performed on a precursor that has a suitable leaving group, such as a halogen, at the desired position. For this to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group, at the ortho or para positions.

For instance, a hypothetical precursor like 1,4-dichloro-2-nitrobenzene could potentially be reacted with sodium methoxide. The nitro group at position 2 would activate the chlorine at position 1 for nucleophilic substitution. A similar reaction is documented for the synthesis of 4-nitro-2-methoxymethyl-chlorobenzene from 4-nitro-2-chloromethyl-chlorobenzene using a sodium methoxide solution in methanol (B129727). google.com

Comparison of Methoxy Group Introduction Strategies:

| Strategy | Precursor Example | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Pre-existing Methoxy Group | 4-(chloromethyl)anisole | Nitration | Fewer steps, better regioselectivity | Precursor may be more expensive |

Scale-Up and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial production process involves addressing several key challenges related to safety, efficiency, cost, and environmental impact.

Strategies for Industrial Synthesis and Production Capacity

The industrial synthesis of this compound requires robust and scalable procedures. Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesirable byproducts. Industrial reactors for such processes are equipped with efficient cooling systems and monitoring controls.

The handling of large quantities of corrosive and hazardous materials like concentrated nitric and sulfuric acids necessitates specialized equipment and stringent safety protocols.

Evaluation of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com An evaluation of the synthetic routes for this compound highlights areas for potential improvement.

Prevention of Waste : Synthetic routes that produce significant amounts of byproducts, such as unwanted isomers during nitration, are less desirable from a green chemistry perspective as they generate waste that requires treatment or disposal. yale.edupsu.edu

Use of Less Hazardous Chemicals : Traditional nitration methods employ highly corrosive and hazardous concentrated acids. psu.edubdu.ac.in A key goal of green chemistry is to develop alternative, less hazardous reagents and reaction conditions.

Catalysis : The use of catalytic reagents is preferable to stoichiometric ones. bdu.ac.in While sulfuric acid acts as a catalyst in nitration, its use in large quantities is a drawback. Research into solid acid catalysts or other catalytic systems that can be easily recovered and reused would represent a significant green improvement.

Energy Efficiency : Chemical processes should be designed for energy efficiency, with reactions ideally conducted at ambient temperature and pressure. yale.edupsu.edu The exothermic nature of nitration often requires significant energy input for cooling to maintain safe operating conditions.

By focusing on these principles, future research can aim to develop more sustainable and environmentally friendly methods for the synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Chloromethyl 1 Methoxy 2 Nitrobenzene

Reactivity of the Nitro Group on the Aromatic Ring

The nitro group (-NO2) is a powerful electron-withdrawing group, which profoundly influences the chemical properties of the aromatic ring to which it is attached. numberanalytics.comnumberanalytics.com This influence is primarily exerted through both inductive and resonance effects, making the aromatic ring electron-deficient.

A cornerstone of nitroarene chemistry is the reduction of the nitro group to an amino group (-NH2). This transformation is of great synthetic importance as aromatic amines are versatile precursors for a wide array of chemical compounds, including dyes and pharmaceuticals. numberanalytics.comjsynthchem.com

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H2) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. commonorganicchemistry.comwikipedia.org For instance, the hydrogenation of nitrobenzene (B124822) derivatives can be effectively carried out using a Pd/C catalyst in a methanol (B129727) solution. abo.fi Bimetallic catalysts, such as those containing nickel and palladium, have also been studied for the hydrogenation of nitrobenzene, demonstrating high selectivity and reaction rates. aidic.it While specific studies on the catalytic hydrogenation of 4-(chloromethyl)-1-methoxy-2-nitrobenzene are not extensively detailed, the principles governing the reduction of substituted nitrobenzenes are applicable. For example, the hydrogenation of various nitrobenzene derivatives with different substituents has been successfully achieved using ruthenium catalysts. researchgate.net It is important to consider that catalytic hydrogenation can sometimes lead to the reduction of other functional groups. For example, the chloromethyl group could be susceptible to hydrogenolysis, depending on the catalyst and reaction conditions.

Table 1: Common Catalysts for Nitroarene Hydrogenation

| Catalyst | Typical Conditions | Selectivity Considerations |

|---|---|---|

| Palladium on Carbon (Pd/C) | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | Highly active; may cause dehalogenation or reduction of other functional groups. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO2) | H2 gas, acidic or neutral conditions | Robust catalyst for the reduction of nitro groups. wikipedia.org |

| Raney Nickel | H2 gas, various solvents | Often used when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com |

| Ruthenium Catalysts | H2 gas, various solvents | Effective for a range of substituted nitrobenzenes. researchgate.net |

Beyond catalytic hydrogenation, a variety of chemical reducing agents can be employed for the nitro-to-amine transformation. These methods can offer advantages in terms of chemoselectivity, especially when other reducible functional groups are present in the molecule. A classic method involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl), or iron (Fe) in acetic acid. commonorganicchemistry.comyoutube.com These reagents are known for their ability to selectively reduce nitro groups in the presence of other functionalities. commonorganicchemistry.com

For molecules containing multiple reducible groups, the choice of reducing agent is critical. For instance, sodium borohydride (B1222165) (NaBH4) on its own is generally not effective for the reduction of nitro groups. jsynthchem.com However, its reactivity can be enhanced by using it in combination with a catalyst, such as nickel complexes. jsynthchem.com Another strategy for selective reduction involves the use of sodium sulfide (B99878) (Na2S) or sodium hydrosulfite, which can be particularly useful for the partial reduction of dinitro compounds or when milder conditions are required. commonorganicchemistry.comwikipedia.org In the case of this compound, a key challenge would be to reduce the nitro group without affecting the chloromethyl group. The use of reagents like tin(II) chloride (SnCl2) or zinc in acidic conditions often provides a mild and selective method for nitro group reduction. commonorganicchemistry.com

Table 2: Selected Chemical Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Notes on Selectivity |

|---|---|---|

| Tin (Sn) / Hydrochloric Acid (HCl) | Acidic conditions | A traditional and effective method. youtube.com |

| Iron (Fe) / Acetic Acid | Acidic conditions | A mild and often selective method. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl2) | Acidic conditions | Known for its mildness and selectivity. commonorganicchemistry.com |

| Sodium Borohydride (NaBH4) / Catalyst | Various | Requires a catalyst (e.g., Ni(PPh3)4) to be effective for nitro groups. jsynthchem.com |

| Sodium Sulfide (Na2S) | Aqueous or alcoholic solution | Can be used for selective reductions. commonorganicchemistry.com |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. numberanalytics.com This property arises from the high electronegativity of the nitrogen and oxygen atoms, leading to a strong inductive effect. Additionally, the nitro group can withdraw electron density from the aromatic ring through resonance. vaia.com This deactivation of the ring makes it significantly less reactive towards electrophilic aromatic substitution reactions compared to benzene (B151609). libretexts.orgmsu.edu The rate of electrophilic substitution on nitrobenzene, for example, is roughly a million times slower than that of benzene. libretexts.org

The electron-withdrawing nature of the nitro group also directs incoming electrophiles to the meta position. This is because the resonance structures of the intermediate carbocation (the sigma complex) formed during electrophilic attack show that the positive charge is destabilized when the attack occurs at the ortho or para positions, particularly due to the proximity of the positively charged nitrogen of the nitro group. youtube.com Consequently, the meta position, which is less deactivated, becomes the preferred site for electrophilic attack.

Reduction Reactions to Amino Group (Nitro-to-Amine Transformation)

Reactivity of the Methoxy (B1213986) Group

In contrast to the nitro group, the methoxy group (-OCH3) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This is due to the ability of the oxygen atom to donate a lone pair of electrons to the aromatic ring through resonance, which outweighs its inductive electron-withdrawing effect. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. libretexts.org

Aromatic Ring Reactivity

In an electrophilic aromatic substitution scenario, the directing effects of the substituents would be in conflict. The methoxy group directs ortho and para to itself (positions 2 and 4, which are already substituted, and position 6). The nitro group directs meta to itself (position 6). The chloromethyl group is weakly deactivating and considered an ortho-, para-director. Therefore, all groups would tend to direct an incoming electrophile to the remaining unsubstituted position (position 6).

The presence of the strongly electron-withdrawing nitro group ortho and para to the positions bearing the methoxy and chloromethyl groups makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. libretexts.org The chloromethyl group itself introduces another reactive site to the molecule, as the benzylic chloride is susceptible to nucleophilic substitution reactions. ontosight.ai

Nucleophilic Aromatic Substitution (SₙAr) Enhancements by Nitro Group

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups can render the ring electrophilic enough to undergo such reactions. wikipedia.orglibretexts.org

The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly activates an aromatic ring towards nucleophilic attack. wikipedia.org This activation is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org In such a configuration, the nitro group can stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com This stabilization lowers the activation energy of the rate-determining step, which is the initial addition of the nucleophile to the ring. nih.gov

In the case of this compound, the nitro group is at the 2-position. While the primary site for nucleophilic substitution is the benzylic carbon of the chloromethyl group (an Sₙ1 or Sₙ2 reaction), the electronic influence of the nitro group on the aromatic ring itself is significant for potential SₙAr reactions. The nitro group is ortho to the methoxy group at position 1 and para to the hydrogen at position 5. This positioning strongly withdraws electron density from the ring, making it more susceptible to nucleophilic attack compared to benzene. If a suitable leaving group were present on the ring, such as in a derivative compound, the ortho-nitro group would provide substantial resonance stabilization for the anionic intermediate, thereby facilitating the SₙAr mechanism.

| Position of Nitro Group Relative to Leaving Group (X) | Effect on Ring Activity for SₙAr | Stabilization of Meisenheimer Complex |

|---|---|---|

| ortho | Strongly Activating | High (Negative charge delocalized onto nitro group) |

| para | Strongly Activating | High (Negative charge delocalized onto nitro group) |

| meta | Weakly Activating / No significant effect | Low (No direct resonance stabilization) |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.edu The existing substituents on the ring determine both the rate of the reaction and the position (regioselectivity) of the new substituent. libretexts.org This is governed by the electronic properties of the substituents—whether they are electron-donating (activating) or electron-withdrawing (deactivating).

The reactivity of this compound in EAS is determined by the combined influence of its three substituents:

Methoxy group (-OCH₃): As a strong electron-donating group, it is a powerful activator and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). libretexts.org

Nitro group (-NO₂): As a strong electron-withdrawing group, it is a strong deactivator and directs incoming electrophiles to the meta position (positions 4 and 6). msu.edulibretexts.org

Chloromethyl group (-CH₂Cl): This group behaves similarly to an alkyl group. It is considered a weak activator and directs incoming electrophiles to the ortho and para positions (positions 1, 3, and 5).

In this compound, the available positions for substitution are 3, 5, and 6. The directing effects of the substituents converge to determine the most likely site of reaction. The methoxy group strongly directs towards position 6 (the ortho position, as 2 and 4 are occupied). The deactivating nitro group also directs any potential substitution to position 6 (its meta position). The weakly activating chloromethyl group directs to positions 3 and 5.

Given that the methoxy group is a much stronger activating group than the chloromethyl group, and its directing effect aligns with that of the nitro group, the regioselectivity is decisively controlled. The synergistic directing effect towards position 6 makes it the overwhelmingly favored site for electrophilic attack.

| Substituent | Electronic Effect | Reactivity Effect | Directing Positions | Favored Position on this Molecule |

|---|---|---|---|---|

| 1-methoxy (-OCH₃) | Electron-donating (strong) | Activating | ortho, para (2, 4, 6) | 6 |

| 2-nitro (-NO₂) | Electron-withdrawing (strong) | Deactivating | meta (4, 6) | 6 |

| 4-chloromethyl (-CH₂Cl) | Electron-donating (weak) | Activating | ortho, para (1, 3, 5) | 3, 5 |

Interplay of Functional Groups and Their Synergistic Effects on Reactivity

The reactivity of this compound is a clear example of the synergistic and sometimes opposing effects of multiple functional groups. The electron-donating methoxy group and the electron-withdrawing nitro group create a "push-pull" electronic environment.

This electronic push-pull system has several consequences:

Benzylic Reactivity: The chloromethyl group is a primary site for nucleophilic substitution. The presence of the electron-withdrawing nitro group on the ring can enhance the reactivity of this benzylic chloride. By withdrawing electron density from the ring, the nitro group can stabilize the transition state and any partial positive charge that develops on the benzylic carbon during Sₙ1-type reactions, or increase the electrophilicity of the carbon for Sₙ2 reactions.

Electrophilic Aromatic Substitution: For EAS reactions, the synergy is observed in the regioselectivity. The powerful activating and ortho, para-directing methoxy group works in concert with the meta-directing nitro group to strongly favor substitution at a single, specific position (C-6). This makes the molecule a predictable substrate for further functionalization via electrophilic substitution.

Derivatization and Applications As a Synthetic Intermediate

Synthesis of Advanced Organic Intermediates

The reactivity of 4-(chloromethyl)-1-methoxy-2-nitrobenzene allows for its conversion into a wide array of advanced organic intermediates, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials.

The chloromethyl group of this compound readily reacts with various primary and secondary amines to yield N-substituted 4-methoxy-2-nitrobenzylamines. This nucleophilic substitution reaction is a cornerstone for introducing nitrogen-containing moieties. A subsequent reduction of the nitro group to an amine furnishes highly functionalized benzene (B151609) diamine derivatives. These diamines are valuable precursors for the synthesis of heterocyclic compounds and other complex molecules.

For instance, the reaction of this compound with a primary amine, followed by the reduction of the nitro group, can be illustrated by the synthesis of compounds like N-(4-methoxy-2-nitrophenyl)acetamide from the related 4-methoxy-2-nitroaniline. This highlights the feasibility of manipulating the functional groups present on the benzene ring to create diverse amino-substituted derivatives.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-methoxy-2-nitroaniline | Acetic Anhydride | N-(4-methoxy-2-nitrophenyl)acetamide | Acetylation |

| p-nitrobenzaldehyde | p-anisidine, NaBH4, AcOH | 4-Methoxy-N-(4-nitrobenzyl)aniline | Reductive Amination |

The benzylic chloride in this compound can be displaced by carboxylates to form the corresponding esters. This esterification provides a route to introduce a wide variety of acyl groups, further expanding the molecular diversity accessible from this starting material.

Furthermore, the reaction of this compound with malonic esters, such as diethyl malonate, in the presence of a base, leads to the formation of diethyl (4-methoxy-2-nitrobenzyl)malonate. This reaction, a classic example of malonic ester synthesis, is a powerful carbon-carbon bond-forming reaction. The resulting malonate derivative is a versatile intermediate that can be further elaborated through decarboxylation and other transformations to create a range of functionalized molecules. A general procedure for the synthesis of similar diethyl 2-(2-nitrobenzyl)malonate derivatives involves the reaction of a 2-nitrobenzyl bromide with diethyl malonate in the presence of potassium carbonate in dimethylformamide, typically affording good yields.

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| 1-(bromomethyl)-2-nitrobenzene | Diethyl malonate, K2CO3, DMF | Diethyl 2-(2-nitrobenzyl)malonate | 63% |

The functional groups of this compound and its derivatives are instrumental in the construction of various heterocyclic ring systems. For example, derivatives where the chloromethyl group has been converted to an aminoethyl group can undergo Pictet-Spengler reactions to form tetrahydro-β-carbolines, a core structure in many alkaloids. Similarly, the presence of both an amino group (from the reduction of the nitro group) and a reactive side chain allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. The synthesis of methoxy-indolo[2,1-a]isoquinolines showcases the utility of methoxy-substituted aromatic compounds in constructing complex heterocyclic frameworks.

Building Block in Complex Molecular Architectures

The inherent functionality of this compound makes it an ideal starting point for the synthesis of intricate and highly substituted molecules.

By sequentially or concurrently reacting the chloromethyl and nitro groups, a wide array of substituents can be introduced onto the benzene ring. The order of these reactions is crucial in directing the synthesis towards the desired polyfunctionalized aromatic compound. For example, the chloromethyl group can first be used as a handle for substitution, followed by the reduction of the nitro group and subsequent derivatization of the resulting amine. This strategic approach allows for the precise placement of multiple functional groups, leading to the creation of complex and valuable chemical entities.

This compound serves as a key starting material in numerous multi-step synthetic sequences. Its ability to introduce a substituted benzene ring with latent amino functionality (via the nitro group) is a significant advantage in the total synthesis of natural products and pharmaceutically active molecules. The step-wise modification of its functional groups allows for the gradual build-up of molecular complexity, making it an essential component in the synthetic chemist's toolbox for designing and executing complex synthetic routes. The principles of multi-step synthesis, involving the strategic transformation of functional groups, are well-documented and highlight the importance of versatile starting materials like the title compound.

The Versatile Synthetic Intermediate: this compound

This compound , a substituted aromatic compound, serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique arrangement of a reactive chloromethyl group, an electron-donating methoxy (B1213986) group, and an electron-withdrawing nitro group on a benzene ring makes it a versatile intermediate for creating targeted chemical probes and for applications in the fine and specialty chemical manufacturing sectors.

The reactivity of this compound is primarily centered around the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to diverse molecular architectures. The nitro group can also be readily reduced to an amine, providing another point for chemical modification.

Precursor for Targeted Chemical Probes

While direct, publicly available research specifically detailing the synthesis of targeted chemical probes from this compound is limited, its structural motifs are present in compounds designed for biological investigation. The core structure can be elaborated to create molecules that interact with specific biological targets, such as enzymes or receptors.

The general strategy for employing this compound as a precursor for chemical probes involves a few key transformations:

Nucleophilic Substitution: The chloromethyl group can react with various nucleophiles, such as phenols, thiols, and amines, to form ethers, thioethers, and substituted amines, respectively. This is a common strategy for linking the core scaffold to a recognition element that targets a specific biological molecule.

Reduction of the Nitro Group: The nitro group can be reduced to an aniline (B41778) derivative. This amine can then be further functionalized, for example, through acylation or sulfonylation, to introduce functionalities that enhance binding affinity or selectivity for a biological target.

Heterocycle Formation: The presence of multiple reactive sites allows for the construction of heterocyclic ring systems, which are common features in many biologically active molecules.

| Functional Group | Potential Derivatization Reaction | Resulting Structure for Chemical Probes |

| Chloromethyl | Williamson Ether Synthesis with a fluorescent phenol | Fluorescently tagged molecule for imaging |

| Chloromethyl | Reaction with a thiol-containing biomolecule mimic | Covalent inhibitor for enzyme studies |

| Nitro | Reduction to an amine followed by amide coupling | Scaffold for building a library of potential enzyme inhibitors |

These derivatization strategies allow for the systematic modification of the this compound backbone to optimize its interaction with a biological target, a key principle in the development of chemical probes.

Role in Fine Chemical and Specialty Chemical Manufacturing

In the realm of fine and specialty chemicals, this compound and its close analogs are valuable intermediates. Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of a diverse range of heterocycles and other industrial chemicals. nih.gov

One documented application for a structurally similar compound, 4-nitro-2-chloromethyl-chlorobenzene, is in the synthesis of 2-methoxymethyl-1,4-benzenediamine. This diamine is a key component in the manufacturing of certain dyes. The synthesis involves the nucleophilic displacement of the chlorine in the chloromethyl group with a methoxy group. This suggests that this compound could undergo similar transformations to produce precursors for pigments, dyes, and other specialty colorants.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from reaction mixtures, byproducts, and impurities. These techniques leverage differential partitioning of components between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of "4-(Chloromethyl)-1-methoxy-2-nitrobenzene". Reverse-phase (RP) HPLC is particularly effective for this purpose. In a typical application, the compound can be analyzed using a method with straightforward conditions. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

This HPLC method is not only suitable for analytical quantification but is also scalable for preparative separation, allowing for the isolation of the compound from complex mixtures to achieve high purity. sielc.comsielc.com The versatility of HPLC makes it an indispensable tool in both quality control and the purification of synthesized batches of "this compound" and related nitroaromatic compounds. americanlaboratory.commdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Mode | Isocratic or Gradient | researchgate.net |

| Detection | UV-Vis (e.g., 254 nm) | researchgate.net |

| Application | Analytical quantification and preparative purification | sielc.com |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving "this compound". shoko-sc.co.jp To monitor a reaction, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate alongside spots of the starting material (reactant) and the expected product as controls. researchgate.netyoutube.com

The plate is then developed in a suitable solvent system (mobile phase), typically a mixture like hexane-ethyl acetate. researchgate.net As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. youtube.com This visual feedback allows chemists to determine the optimal reaction time and to check for the presence of byproducts, ensuring the reaction has gone to completion before proceeding with workup and purification. researchgate.netyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to assess the purity of "this compound". This method is particularly useful for identifying volatile and semi-volatile impurities that may be present in the sample. ajrconline.org

In a GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for definitive identification of any impurities. mdpi.comajrconline.org This high sensitivity and specificity make GC-MS an excellent tool for trace-level impurity analysis, ensuring the compound meets the stringent purity requirements for its intended applications. ajrconline.org

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic techniques are critical for confirming the chemical structure of "this compound" and its derivatives. These methods probe the molecular structure by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of "this compound" and its derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For "this compound," distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the chloromethyl group protons. The chemical shifts (δ) for protons in similar nitroaromatic compounds provide a basis for assigning the expected signals. researchgate.netchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show separate signals for the aromatic carbons (including the ipso-carbons attached to the substituents), the methoxy carbon, and the chloromethyl carbon. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. stackexchange.comresearchgate.net

| Atom | Signal Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic-H | Multiplets/Doublets | ~7.0 - 8.3 | Three distinct signals expected in the aromatic region. researchgate.netchemicalbook.com |

| -OCH₃ | Singlet | ~4.0 | Represents the three protons of the methoxy group. chemicalbook.com |

| -CH₂Cl | Singlet | ~4.6 - 4.8 | Represents the two protons of the chloromethyl group. |

| ¹³C NMR | |||

| Aromatic-C | Multiple signals | ~115 - 155 | Six distinct signals for the aromatic carbons. researchgate.net |

| -OCH₃ | Single signal | ~56 | Signal for the methoxy carbon. |

| -CH₂Cl | Single signal | ~45 | Signal for the chloromethyl carbon. |

Mass Spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural insights through its fragmentation pattern. The molecular weight of the compound is 201.61 g/mol . sielc.com In MS, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation pattern provides corroborating evidence for the structure. Under ionization, the molecular ion breaks apart into smaller, characteristic fragment ions. For "this compound," common fragmentation pathways would involve the loss of the substituents. strath.ac.ukmiamioh.edu For instance, the loss of the nitro group (–NO₂, 46 Da), the chloromethyl radical (•CH₂Cl, 49.5 Da), or a chlorine radical (•Cl, 35.5 Da) would produce significant fragment ions. strath.ac.ukresearchgate.net Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl isotope) | Reference |

|---|---|---|---|

| [M]⁺ | [C₈H₈ClNO₃]⁺ | 201 | sielc.com |

| [M - NO₂]⁺ | [C₈H₈ClO]⁺ | 155 | strath.ac.uk |

| [M - Cl]⁺ | [C₈H₈NO₃]⁺ | 166 | researchgate.net |

| [M - CH₂Cl]⁺ | [C₇H₅NO₃]⁺ | 152 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique "fingerprint" of the molecule. youtube.com

For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural components: the substituted benzene (B151609) ring, the nitro group, the methoxy group, and the chloromethyl group.

Aromatic C-H and C=C Vibrations : The presence of the benzene ring is confirmed by several characteristic peaks. Aromatic C–H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ range. libretexts.org

Nitro Group (NO₂) Vibrations : The nitro group is one of the most readily identifiable functional groups in IR spectroscopy. It exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch in the 1350-1300 cm⁻¹ region. acs.orgresearchgate.net The precise position of these bands can be influenced by the electronic environment of the aromatic ring.

Aliphatic C-H and C-O Vibrations : The methoxy (–OCH₃) and chloromethyl (–CH₂Cl) groups contribute absorptions in the fingerprint region. The C-H stretching of the methyl groups occurs in the 2960-2850 cm⁻¹ range. dtic.mil A strong band corresponding to the C-O-C asymmetric stretching of the aryl ether is expected around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹.

C-Cl Vibration : The vibration associated with the carbon-chlorine bond of the chloromethyl group is expected to produce a band in the lower frequency region of the spectrum, typically between 800-600 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups and data from analogous compounds. nist.govchegg.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Symmetric Stretch | 1350 - 1300 | |

| Alkyl (CH₂ & CH₃) | C-H Stretch | 2960 - 2850 |

| Ether (Ar-O-CH₃) | C-O Asymmetric Stretch | ~1250 |

| Chloromethyl (CH₂Cl) | C-Cl Stretch | 800 - 600 |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores—groups of atoms that absorb light. In this compound, the nitroaromatic system constitutes the primary chromophore.

The absorption of UV radiation excites electrons from a lower energy ground state to a higher energy excited state. youtube.com The main electronic transitions observed in this molecule are π → π* and n → π*. cutm.ac.inyoutube.com

π → π Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. The conjugated π system of the nitro-substituted benzene ring is responsible for these absorptions.

n → π Transitions: These are lower-energy transitions where a non-bonding electron (from the oxygen atoms of the nitro or methoxy group) is promoted to a π antibonding orbital. These absorptions are generally much weaker (lower molar absorptivity) than π → π* transitions. libretexts.org

The UV-Vis spectrum of nitroaromatic compounds is typically characterized by a strong absorption band at shorter wavelengths (around 250-280 nm), which is attributed to the π → π* transition of the conjugated system. researchgate.net The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorbance (λmax). The methoxy group (–OCH₃) acts as an auxochrome, a group that can modify the absorption of a chromophore, often leading to a bathochromic shift (a shift to longer wavelengths). The spectrum of the related compound p-Nitrobenzyl chloride shows a maximum absorption at approximately 266 nm. nist.gov A similar absorption profile is expected for this compound.

| Electronic Transition | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | 250 - 280 | High |

| n → π | Non-bonding to π antibonding | > 300 | Low |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule, similar to IR spectroscopy. However, it relies on changes in the polarizability of a molecule during vibration, rather than changes in the dipole moment. As a result, Raman and IR spectroscopy are often complementary. While no specific Raman data for this compound is readily available, the expected spectrum can be inferred from data on similar nitroaromatic compounds. aip.orgspectrabase.com

For nitroaromatic compounds, the symmetric stretching vibration of the nitro group is typically a very strong and prominent band in the Raman spectrum, appearing around 1350 cm⁻¹. This is in contrast to the IR spectrum, where the asymmetric stretch is often more intense. Other expected bands include those for the aromatic ring C=C stretching (around 1600 cm⁻¹) and C-H bending modes. Resonance Raman spectroscopy, where the excitation wavelength is chosen to overlap with an electronic absorption band, can be used to selectively enhance the vibrations associated with the chromophore, providing detailed structural information about the nitroaromatic part of the molecule. aip.org

Development of Analytical Methods for Reaction Monitoring and Product Characterization

The synthesis of this compound requires robust analytical methods to monitor the reaction's progress and to characterize the final product's purity and identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques well-suited for these purposes. epa.govepa.gov

Reaction Monitoring with HPLC: The synthesis of nitroaromatic compounds, often achieved through nitration reactions, can be effectively monitored using HPLC with a UV-Vis detector. nih.gov A method can be developed by choosing a suitable stationary phase (e.g., a C18 column) and a mobile phase that provides good separation of reactants, intermediates, and the final product. epa.gov By periodically injecting small aliquots of the reaction mixture into the HPLC system, the disappearance of starting materials and the formation of the product can be tracked over time. The UV-Vis detector, set to a wavelength where the product has strong absorbance (e.g., its λmax around 260-270 nm), allows for quantitative analysis of the product's concentration, enabling the determination of reaction kinetics and endpoint. nih.govnih.gov

Product Characterization with GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the final characterization of volatile and thermally stable compounds like this compound. unimelb.edu.au The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the molecular weight and structural fragments of each component. researchgate.netnih.gov

In a typical GC-MS analysis, the purified product is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), resulting in a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio of the molecular ion confirms the molecular weight of the compound (201.61 g/mol for C₈H₈ClNO₃). The fragmentation pattern provides structural confirmation, as the molecule breaks apart in a predictable manner. Expected fragments would correspond to the loss of Cl, NO₂, CH₃, or OCH₃ groups, helping to verify the structure of the synthesized this compound. unimelb.edu.au

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 4-(chloromethyl)-1-methoxy-2-nitrobenzene, the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy (B1213986) group (-OCH₃) would significantly influence the energies and spatial distribution of these frontier orbitals. Theoretical calculations would be necessary to quantify these effects and predict the most likely sites for nucleophilic or electrophilic attack.

Hypothetical HOMO-LUMO Data for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap | Value not available |

Note: This table is for illustrative purposes. Specific calculated values for this compound are not readily found in published literature.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms and the chloromethyl group.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to simulate chemical reaction pathways, identifying the transition states and calculating the activation energies. This is particularly useful for understanding the mechanisms of reactions involving the chloromethyl group, such as nucleophilic substitutions, or reactions involving the aromatic ring. For instance, modeling the substitution of the chlorine atom by a nucleophile would involve calculating the energy profile of the reaction, including the structure and energy of the transition state.

Prediction of Spectroscopic Parameters for Structural Assignment

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions would help in assigning the signals in its experimental spectra to specific atoms and vibrational modes.

Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter |

|---|---|

| ¹H NMR | Chemical shifts for aromatic and methyl protons |

| ¹³C NMR | Chemical shifts for aromatic and methyl carbons |

| IR Spectroscopy | Vibrational frequencies for C-H, C=C, N-O, C-O, C-Cl bonds |

Note: Specific predicted values require dedicated computational studies.

Conformation Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, the rotation around the single bonds connecting the methoxy and chloromethyl groups to the benzene (B151609) ring would be of interest. Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing insights into its flexibility and intermolecular interactions in different environments.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural or electronic features of a molecule with its chemical reactivity. For a series of related nitroaromatic compounds, computational descriptors such as orbital energies, atomic charges, and electrostatic potentials can be used to build quantitative structure-reactivity relationship (QSRR) models. nih.gov These models can then predict the reactivity of this compound based on its calculated properties. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and chloromethyl groups would be a key aspect of such an analysis. acs.org

Influence of Substituents on Reaction Rates and Selectivity

In the case of this compound, the benzene ring is trisubstituted. The collective influence of these groups is a complex interplay of their individual electronic contributions.

Nitro Group (-NO₂): Positioned at the second carbon, the nitro group is one of the strongest deactivating groups. It exerts a potent electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). Both effects work in concert to significantly reduce the electron density of the aromatic ring, making it much less reactive towards electrophilic substitution. The deactivating nature of the nitro group directs incoming electrophiles to the meta position relative to itself. libretexts.org

Chloromethyl Group (-CH₂Cl): Situated at position 4, the chloromethyl group is generally considered to be a deactivating group. This is due to the inductive effect of the electronegative chlorine atom, which withdraws electron density from the benzene ring through the methylene (B1212753) bridge. However, unlike the nitro group, it does not possess a resonance-withdrawing effect. The chloromethyl group acts as an ortho-para director in electrophilic aromatic substitution reactions.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ | 1 | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |

| -NO₂ | 2 | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating | Meta |

| -CH₂Cl | 4 | -I (withdrawing) | None | Deactivating | Ortho, Para |

This table provides a qualitative summary of the electronic and directing effects of the substituents on this compound.

Comparative Studies with Isomers and Analogous Structures

Comparative computational studies of isomers and analogous structures of this compound can elucidate the subtle differences in their electronic properties and reactivity. By altering the position of the substituents or replacing one with a similar group, it is possible to systematically probe the structure-property relationships. Such studies often involve the calculation of various molecular descriptors, including dipole moments, energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps.

Analogous Structures: Replacing a substituent with a group of similar but slightly different electronic properties can also provide valuable insights. For example, substituting the chloromethyl group with a fluoromethyl or a simple methyl group would systematically vary the inductive effect at the 4-position. Similarly, replacing the methoxy group with an ethoxy group would have a minor impact on the electronic properties but could introduce steric effects.

Below is a hypothetical comparative table of calculated electronic properties for this compound and some of its isomers and analogues, based on general principles of computational chemistry. The values are illustrative and would require specific DFT calculations for precise quantification.

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | ~4.5 - 5.5 | ~ -8.0 to -9.0 | ~ -2.5 to -3.5 | ~ 5.0 - 6.0 |

| 2-(Chloromethyl)-4-methoxy-1-nitrobenzene | ~3.5 - 4.5 | ~ -8.2 to -9.2 | ~ -2.7 to -3.7 | ~ 5.0 - 6.0 |

| 4-Methyl-1-methoxy-2-nitrobenzene | ~4.0 - 5.0 | ~ -7.8 to -8.8 | ~ -2.4 to -3.4 | ~ 5.0 - 6.0 |

| 4-(Fluoromethyl)-1-methoxy-2-nitrobenzene | ~4.8 - 5.8 | ~ -8.1 to -9.1 | ~ -2.6 to -3.6 | ~ 5.0 - 6.0 |

This interactive table presents hypothetical calculated electronic properties for comparative analysis. The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.

Molecular electrostatic potential (MEP) maps are also a powerful tool in these comparative studies. The MEP visualizes the charge distribution on the molecular surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas representing regions of low electron density (electrophilic sites). A comparison of the MEP maps of isomers would reveal different local electronic environments on the aromatic ring, which would correlate with their regioselectivity in chemical reactions.

Advanced Topics and Future Research Directions

Catalytic Approaches for Enhanced Synthesis and Derivatization

The trifunctional nature of 4-(chloromethyl)-1-methoxy-2-nitrobenzene makes it an ideal substrate for a variety of catalytic transformations, enabling the synthesis of a diverse array of derivatives.

One of the most promising areas is the catalytic reduction of the nitro group. While traditional methods often employ stoichiometric reducing agents, modern catalytic systems offer higher chemoselectivity, minimizing waste and improving reaction efficiency. researchgate.netrsc.org Heterogeneous catalysts, particularly those based on gold or modified platinum and palladium, have shown great promise in selectively reducing nitroarenes in the presence of other reducible functionalities, such as the benzylic chloride. researchgate.net This selective reduction is crucial for synthesizing ortho-nitroanilines, which are valuable precursors for a wide range of heterocyclic compounds, including benzimidazoles. researchgate.netresearchgate.net

Furthermore, the benzylic chloride moiety is amenable to various cross-coupling reactions. Transition metal catalysis, particularly with palladium or nickel, can be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions, however, must be carefully optimized to avoid competing reactions at the other functional sites.

Future research will likely focus on developing multifunctional catalysts capable of promoting tandem or cascade reactions. For instance, a single catalytic system could potentially facilitate a cross-coupling reaction at the chloromethyl position followed by a reductive cyclization involving the nitro group, providing a streamlined route to complex heterocyclic systems.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. amt.ukeuropa.eu The synthesis and derivatization of nitroaromatic compounds like this compound are well-suited for this technology. researchgate.net

Nitration reactions, which are often used to synthesize the parent compound, are notoriously exothermic and can pose significant safety risks in batch reactors. europa.eu Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. numberanalytics.comresearchgate.net This precise control can also lead to improved selectivity and higher yields. numberanalytics.com

The application of flow chemistry extends to the derivatization of this compound. For example, nucleophilic substitution reactions at the benzylic chloride position can be performed safely and efficiently in a continuous flow setup. This technology also facilitates multi-step syntheses by allowing for the integration of several reaction and purification steps into a single, continuous process. acs.org Future directions in this area include the development of fully automated flow systems for the on-demand synthesis of compound libraries derived from this versatile building block. researchgate.net

Chemo- and Regioselective Transformations

The distinct reactivity of the three functional groups in this compound allows for a high degree of chemo- and regioselectivity in its transformations. The benzylic chloride is the most electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reaction can typically be performed under conditions that leave the nitro and methoxy (B1213986) groups untouched.

The nitro group, on the other hand, can be selectively reduced to an amine. researchgate.netrsc.org This transformation is often a key step in the synthesis of biologically active compounds and functional materials. researchgate.netresearchgate.net The resulting ortho-amino-methoxy-benzyl derivative is a valuable precursor for the construction of various heterocyclic ring systems.

The aromatic ring itself can also undergo further functionalization through electrophilic aromatic substitution. The directing effects of the existing substituents (ortho, para-directing methoxy group and meta-directing nitro and chloromethyl groups) would need to be carefully considered to achieve the desired regioselectivity.

Future research in this area will likely focus on the development of orthogonal protection strategies and novel catalytic systems to achieve even greater control over the selectivity of these transformations. This will enable the synthesis of highly complex and precisely functionalized molecules from this readily available starting material.

Development of Novel Reagents Utilizing the Compound's Reactivity

The unique structural features of this compound make it an excellent platform for the development of novel reagents. The ortho-nitrobenzyl moiety is a well-known photolabile protecting group, often used in organic synthesis and chemical biology to "cage" and release bioactive molecules upon irradiation with light. nih.govnih.govresearchgate.netacs.org The presence of the methoxy group can further tune the photophysical properties of the system. researchgate.net

By attaching this compound to various molecules of interest (e.g., carboxylic acids, amines, phosphates) through its chloromethyl group, new photo-responsive probes and reagents can be created. nih.govresearchgate.net These reagents could find applications in areas such as controlled drug delivery, where a therapeutic agent is released at a specific site and time using light as an external trigger. nih.gov

Furthermore, the compound can serve as a building block for the synthesis of specialized ligands for metal catalysis or as a component of novel polymeric materials with tailored electronic or optical properties. The exploration of these possibilities represents a vibrant and promising direction for future research.

Exploration of New Synthetic Pathways for Complex Aromatic Systems

This compound is a valuable starting material for the construction of more complex aromatic and heterocyclic systems. The sequential and selective manipulation of its functional groups provides access to a wide range of polysubstituted aromatic compounds that would be difficult to synthesize by other means.